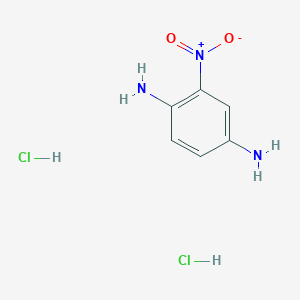
2-nitrobenzene-1,4-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitrobenzene-1,4-diamine;dihydrochloride is a chemical compound with the molecular formula C6H7N3O2.2ClH and a molecular weight of 226.06 g/mol . It is also known by its systematic name, 2-Nitrobenzene-1,4-diamine–hydrogen chloride (1/2) . This compound is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms is replaced by a nitro group, and it is further complexed with hydrochloride.
準備方法
Synthetic Routes and Reaction Conditions
2-nitrobenzene-1,4-diamine;dihydrochloride can be synthesized through the nitration of 1,4-benzenediamineThis is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2-nitro-, hydrochloride (1:2) involves large-scale nitration processes followed by purification steps to isolate the desired product. The hydrochloride salt is formed by reacting the nitro compound with hydrochloric acid, resulting in the formation of the dihydrochloride salt .
化学反応の分析
Types of Reactions
2-nitrobenzene-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon), tin(II) chloride, or iron powder in acidic conditions.
Substitution Reagents: Halogenating agents, acylating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Reduction: 1,4-Benzenediamine, 2-amino-, hydrochloride (1:2).
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-nitrobenzene-1,4-diamine;dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-benzenediamine, 2-nitro-, hydrochloride (1:2) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and enzyme activities .
類似化合物との比較
Similar Compounds
1,4-Benzenediamine, 2-nitro-: The parent compound without the hydrochloride complex.
1,4-Benzenediamine, 2-methyl-, hydrochloride (11): A similar compound with a methyl group instead of a nitro group.
Uniqueness
2-nitrobenzene-1,4-diamine;dihydrochloride is unique due to its specific combination of nitro and amino groups, which confer distinct chemical reactivity and biological activity. The hydrochloride complex enhances its solubility and stability, making it suitable for various applications .
特性
CAS番号 |
18266-52-9 |
|---|---|
分子式 |
C6H9Cl2N3O2 |
分子量 |
226.06 g/mol |
IUPAC名 |
2-nitrobenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-4-1-2-5(8)6(3-4)9(10)11;;/h1-3H,7-8H2;2*1H |
InChIキー |
VTJQZXFQQIDLRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Key on ui other cas no. |
18266-52-9 |
関連するCAS |
5307-14-2 (Parent) |
同義語 |
2-nitrobenzene-1,4-diamine dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















